Ethyl 4-[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N4O4S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to Ethyl 4-[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate have been synthesized and evaluated for their antimicrobial properties. For instance, novel derivatives have been synthesized with potent inhibitory activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as antimicrobial agents (Krishnamurthy et al., 2011).
Antiproliferative Activity
Another area of application is in the development of anticancer agents. Derivatives of the compound have been synthesized and shown to possess antiproliferative effects against various human cancer cell lines, indicating their potential utility in cancer therapy (Mallesha et al., 2012).
Antibacterial Agents
Research has also focused on the synthesis of compounds for antibacterial application. Specific derivatives have demonstrated significant activity against challenging bacterial strains, including Pseudomonas aeruginosa, highlighting their potential as novel antibacterial agents (Matsumoto & Minami, 1975).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel heterocyclic compounds derived from this chemical scaffold has shown promising results in inhibiting COX-2 selectively, with significant analgesic and anti-inflammatory activities. These findings suggest the compounds' potential application in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).
Antihypertensive Agents
Derivatives have also been synthesized and evaluated for their antihypertensive activity, showing promising results that warrant further investigation into their potential as antihypertensive medications (Bayomi et al., 1999).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, are key structural fragments of antiviral agents .
Mode of Action
It is known that pyrimidine derivatives interact with their targets through various mechanisms, often involving the inhibition of key enzymes or the disruption of essential biochemical processes .
Biochemical Pathways
It is known that pyrimidine derivatives can affect a wide range of biochemical pathways, often related to viral replication or cellular metabolism .
Result of Action
Given its structural similarity to known antiviral agents, it is likely that it has the potential to inhibit viral replication or disrupt essential viral processes .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can significantly affect the activity and stability of similar compounds .
Properties
IUPAC Name |
ethyl 4-[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-2-24-16(23)20-8-6-19(7-9-20)13(21)10-25-14-11-4-3-5-12(11)17-15(22)18-14/h2-10H2,1H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJIIUVUMKIMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=O)NC3=C2CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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